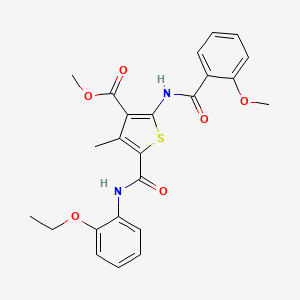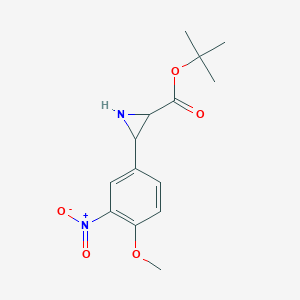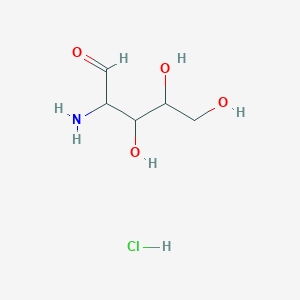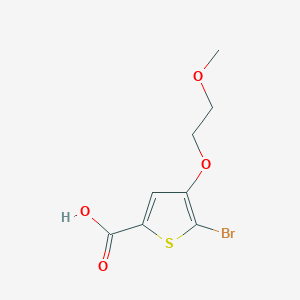![molecular formula C11H12O5 B12070697 3-Hydroxymethyl-2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid methyl ester](/img/structure/B12070697.png)
3-Hydroxymethyl-2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxymethyl-2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid methyl ester: (CAS number: 20197-76-6) is a fascinating compound with a complex structure. Its empirical formula is C10H11NO4, and it has a molecular weight of 209.2 g/mol . Let’s explore its various aspects:
準備方法
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling , which is a powerful carbon–carbon bond-forming reaction. In this process, an organoboron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The resulting product includes the desired compound .
Reaction Conditions: The Suzuki–Miyaura coupling typically occurs under mild conditions, making it suitable for a wide range of functional groups. The reaction requires an organoboron reagent (such as an aryl or alkyl boronic acid or boronate ester), a halide substrate, and a palladium catalyst. The reaction is often carried out in a solvent like DMF or THF .
Industrial Production: While specific industrial-scale methods for producing this compound are not widely documented, the Suzuki–Miyaura coupling can be adapted for large-scale synthesis. Optimization of reaction conditions, catalysts, and reagents would be necessary for industrial applications.
化学反応の分析
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents include oxidants (such as KMnO4), reducing agents (such as NaBH4), and nucleophiles (such as Grignard reagents).
Major Products: The major products depend on the specific reaction conditions. For instance, oxidation might yield carboxylic acids, while reduction could lead to alcohols. Detailed mechanistic studies would provide insights into the specific pathways and products.
科学的研究の応用
Chemistry: Researchers explore this compound’s reactivity, stereochemistry, and potential as a building block for more complex molecules.
Biology and Medicine: Its biological applications remain an active area of investigation. It could serve as a scaffold for drug development or have other bioactive properties.
作用機序
The precise mechanism by which this compound exerts its effects remains an open question. Further research is needed to identify molecular targets and pathways involved.
特性
分子式 |
C11H12O5 |
|---|---|
分子量 |
224.21 g/mol |
IUPAC名 |
methyl 3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylate |
InChI |
InChI=1S/C11H12O5/c1-14-11(13)7-2-3-9-10(4-7)16-8(5-12)6-15-9/h2-4,8,12H,5-6H2,1H3 |
InChIキー |
ALWXOQUWKQAEEX-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=C(C=C1)OCC(O2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B12070618.png)
![5-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole](/img/structure/B12070622.png)




![[3-(2-Amino-ethoxy)-4-methoxy-phenyl]-acetic acid methyl ester](/img/structure/B12070661.png)
![2-[(2-Chloroacetyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B12070663.png)






